molecular formula C14H11ClO2 B13989543 Methanone, (4-chloro-3-methoxyphenyl)phenyl- CAS No. 834895-50-0

Methanone, (4-chloro-3-methoxyphenyl)phenyl-

Cat. No.: B13989543
CAS No.: 834895-50-0
M. Wt: 246.69 g/mol
InChI Key: YCEODVXNNRBYHI-UHFFFAOYSA-N
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Description

Methanone, (4-chloro-3-methoxyphenyl)phenyl- is a benzophenone derivative characterized by a ketone group bridging two aromatic rings. One phenyl ring is substituted with a chlorine atom at the 4-position and a methoxy group at the 3-position, while the other phenyl ring is unsubstituted. This compound belongs to the class of diaryl ketones, which are widely studied for their applications in pharmaceuticals, agrochemicals, and UV stabilizers.

Properties

CAS No.

834895-50-0

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

(4-chloro-3-methoxyphenyl)-phenylmethanone

InChI

InChI=1S/C14H11ClO2/c1-17-13-9-11(7-8-12(13)15)14(16)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

YCEODVXNNRBYHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Cross-Coupling Approach Using Grignard or Suzuki Reactions

Reaction Scheme:

  • Formation of 4-chloro-3-methoxybenzoyl halide or boronic acid derivative.
  • Coupling with phenylmagnesium bromide (Grignard reagent) or phenylboronic acid (Suzuki coupling) under catalytic conditions.

Typical Conditions:

Step Reagents/Conditions Notes
Preparation of aryl halide 4-chloro-3-methoxybenzoic acid → acid chloride or boronic acid Standard synthetic protocols
Grignard coupling 4-chloro-3-methoxybenzoyl chloride + phenylmagnesium bromide Anhydrous ether solvents, 0–25 °C
Suzuki coupling 4-chloro-3-methoxyphenylboronic acid + bromobenzene + Pd catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂, base (K₂CO₃), aqueous-organic solvent, reflux
Work-up Aqueous quench, extraction, drying Removal of metal catalysts
Purification Column chromatography Silica gel, gradient elution

Advantages:

  • Mild reaction conditions.
  • High functional group tolerance.
  • Scalable and suitable for complex derivatives.

Limitations:

  • Requires preparation of boronic acid or Grignard reagents.
  • Metal catalyst residues must be removed.

Purification and Characterization

Post-synthesis, purification is crucial to obtain high-purity Methanone, (4-chloro-3-methoxyphenyl)phenyl- suitable for research or industrial use.

Purification Techniques:

Characterization Methods:

Technique Purpose Typical Data for Compound
Nuclear Magnetic Resonance (NMR) Confirm aromatic and methoxy proton environments Aromatic protons δ 6.8–8.0 ppm; methoxy group δ ~3.7 ppm
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak consistent with C14H11ClO2 (approx. 242 g/mol)
Infrared Spectroscopy (IR) Identify carbonyl (C=O) stretch Strong absorption near 1680 cm⁻¹
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity >95% typical after purification

Research Findings and Optimization Insights

  • Solvent Effects: Polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) improve yields in Friedel-Crafts acylation by stabilizing intermediates.
  • Catalyst Loading: Optimal AlCl₃ loading is critical; excess can cause side reactions.
  • Temperature Control: Low temperatures during acylation reduce poly-substitution and improve selectivity.
  • Reaction Time: Prolonged reaction times may increase yield but risk decomposition; typical range is 2–4 hours.
  • Cross-Coupling Catalysts: Pd catalysts with bulky phosphine ligands enhance coupling efficiency and reduce side products.

Comparative Summary of Preparation Methods

Feature Friedel-Crafts Acylation Cross-Coupling (Grignard/Suzuki)
Starting Materials 4-chloro-3-methoxybenzoyl chloride, benzene 4-chloro-3-methoxybenzoyl halide/boronic acid, phenyl reagents
Catalysts Lewis acids (AlCl₃) Pd catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂)
Reaction Conditions Anhydrous, low to room temperature Mild, reflux or room temperature
Functional Group Tolerance Moderate High
Scalability Industrially feasible but requires handling corrosives Highly scalable with proper catalyst recycling
Purification Complexity Moderate Moderate to high, depending on catalyst removal
Yield Range Typically 60–80% Typically 70–90%

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methanone, (4-chloro-3-methoxyphenyl)phenyl- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of secondary alcohols.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted benzophenones depending on the substituent introduced.

Scientific Research Applications

Chemistry: Methanone, (4-chloro-3-methoxyphenyl)phenyl- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of substituted benzophenones on biological systems. It can act as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine: Methanone, (4-chloro-3-methoxyphenyl)phenyl- has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses, including its role as an anti-inflammatory or antimicrobial agent.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and UV stabilizers. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of Methanone, (4-chloro-3-methoxyphenyl)phenyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The presence of the chloro and methoxy groups influences its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methanone, (4-chloro-3-methoxyphenyl)phenyl- with structurally related compounds, focusing on substituents, physical properties, synthesis, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Method Key Applications/Hazards
Methanone, (4-chloro-3-methoxyphenyl)phenyl- Phenyl, 4-Cl, 3-OCH₃ C₁₄H₁₁ClO₂ 246.69 Not reported Likely Friedel-Crafts acylation Potential use in UV filters or drug intermediates (inferred)
(4-Chlorophenyl)(6-methoxy-3-methyl-2-benzofuranyl)methanone Benzofuranyl (6-OCH₃, 3-CH₃), 4-Cl C₁₇H₁₃ClO₃ 300.74 Not reported Multi-step heterocyclic synthesis Agrochemical intermediates
4-Chloro-3-nitrobenzophenone Phenyl, 4-Cl, 3-NO₂ C₁₃H₈ClNO₃ 261.66 Not reported Nitration of 4-chlorobenzophenone Explosives/pharmaceutical precursors
Oxybenzone (Methanone, (2-hydroxy-4-methoxyphenyl)phenyl-) Phenyl, 2-OH, 4-OCH₃ C₁₄H₁₂O₃ 228.24 62–65 Friedel-Crafts acylation UV absorber in sunscreens; H315, H319, H335 hazards
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone Ethyl ketone, 2-Cl, 4-OH, 3-OCH₃ C₉H₉ClO₃ 200.62 Not reported Acetylation of substituted phenols Antioxidant or polymer precursor

Key Comparative Insights:

Substituent Effects on Reactivity: The chlorine atom in Methanone, (4-chloro-3-methoxyphenyl)phenyl- enhances electrophilic substitution resistance compared to oxybenzone (which has a hydroxyl group). The methoxy group at the 3-position may sterically hinder reactions at the ortho position . Nitro groups (e.g., in 4-chloro-3-nitrobenzophenone) increase electron deficiency, making the compound more reactive in reduction reactions compared to methoxy-substituted analogs .

Physical Properties: Melting points correlate with hydrogen bonding capacity. Oxybenzone’s lower melting point (62–65°C) versus ethanone derivatives (e.g., 97–110°C in ) reflects reduced crystallinity due to hydroxyl groups .

Synthetic Routes: Methanone derivatives are commonly synthesized via Friedel-Crafts acylation, while ethanones (e.g., 1-(2-chloro-4-hydroxy-3-methoxyphenyl)ethanone) often involve acetylation or hydrolysis of intermediates .

Nitro-substituted derivatives (e.g., 4-chloro-3-nitrobenzophenone) are more likely to be mutagenic, whereas methoxy groups generally reduce acute toxicity .

Research Findings and Data Gaps

  • Structural Validation: Crystallographic data for Methanone, (4-chloro-3-methoxyphenyl)phenyl- is absent in the evidence. Techniques like SHELX refinement () could resolve its conformation and intermolecular interactions.
  • Environmental Impact: Chlorinated aromatic ketones are persistent pollutants; non-target screening () could assess ecological risks.

Biological Activity

Methanone, specifically the compound (4-chloro-3-methoxyphenyl)phenyl-, is a chemical entity that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Methanone, (4-chloro-3-methoxyphenyl)phenyl- is characterized by the presence of a chloro and methoxy group on a phenyl ring. Its molecular formula is C14H11ClO2C_{14}H_{11}ClO_2, with a molecular weight of approximately 250.69 g/mol .

The biological activity of Methanone, (4-chloro-3-methoxyphenyl)phenyl- is primarily attributed to its interaction with various cellular targets. The compound may exert its effects by:

  • Disruption of Cellular Membranes : Similar to other phenolic compounds, it may interfere with microbial cell membranes, leading to antimicrobial effects.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological properties.

Biological Activities

Research has indicated several biological activities associated with Methanone, (4-chloro-3-methoxyphenyl)phenyl-. Key findings include:

  • Antimicrobial Properties : Studies suggest that the compound exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further exploration in antimicrobial therapies.
  • Antioxidant Activity : The compound may possess antioxidant properties, which are essential for neutralizing free radicals and protecting against oxidative stress. This activity is crucial for potential therapeutic applications in diseases linked to oxidative damage .
  • Anticancer Potential : Preliminary studies indicate that Methanone derivatives could have anticancer effects. For instance, similar compounds have demonstrated cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several phenolic compounds, including Methanone derivatives. Results showed effective inhibition against Staphylococcus aureus and Candida albicans, highlighting the potential for developing new antimicrobial agents.
  • Anticancer Activity :
    • In vitro assays tested the cytotoxic effects of Methanone derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited higher toxicity against glioblastoma cells compared to normal cells, suggesting selective anticancer properties.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference Source
AntimicrobialInhibition of S. aureus growth
AntifungalInhibition of C. albicans growth
AntioxidantFree radical scavenging
AnticancerCytotoxicity against glioblastoma

Q & A

Advanced Research Question

  • PPE Requirements : Use nitrile gloves, lab coats, and FFP2 masks to prevent dermal/ inhalation exposure.
  • Ventilation : Perform reactions in fume hoods with HEPA filters to mitigate volatile byproducts (e.g., chlorinated gases) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .

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